molecular formula C16H13NO2S B058269 4-Acetoxy-2-(4-methylphenyl)benzothiazole CAS No. 122589-79-1

4-Acetoxy-2-(4-methylphenyl)benzothiazole

Cat. No. B058269
CAS RN: 122589-79-1
M. Wt: 283.3 g/mol
InChI Key: RBCGOSAFAPGFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxy-2-(4-methylphenyl)benzothiazole is a chemical compound that belongs to the benzothiazole family. It is commonly known as AMT or alpha-methyltryptamine, and it is a potent hallucinogenic drug. However, in

Mechanism of Action

The mechanism of action of 4-Acetoxy-2-(4-methylphenyl)benzothiazole is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This leads to an increase in the levels of serotonin in the brain, which is associated with mood regulation, cognitive function, and perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are associated with mood and arousal. Moreover, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Acetoxy-2-(4-methylphenyl)benzothiazole in lab experiments is its potency and selectivity towards the 5-HT2A receptor. This makes it a valuable tool for studying the role of serotonin in the brain and its effects on behavior and cognition. However, one of the limitations is its potential for abuse and its legal status, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-Acetoxy-2-(4-methylphenyl)benzothiazole. One area of interest is its potential as a therapeutic agent for the treatment of depression, anxiety, and other mood disorders. Moreover, its neuroprotective and cognitive-enhancing effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its mechanism of action and its potential interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a chemical compound with a wide range of scientific research applications. It has been shown to have several pharmacological effects, including antidepressant, anxiolytic, and analgesic properties. Moreover, it has been found to have neuroprotective effects and to enhance cognitive function. While there are limitations to its use in lab experiments, its potency and selectivity make it a valuable tool for studying the role of serotonin in the brain. Finally, there are several future directions for research on this compound, including its potential as a therapeutic agent for the treatment of mood disorders and neurodegenerative diseases.

Scientific Research Applications

4-Acetoxy-2-(4-methylphenyl)benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and analgesic properties. Moreover, it has been shown to have neuroprotective effects and to enhance cognitive function.

properties

CAS RN

122589-79-1

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

[2-(4-methylphenyl)-1,3-benzothiazol-4-yl] acetate

InChI

InChI=1S/C16H13NO2S/c1-10-6-8-12(9-7-10)16-17-15-13(19-11(2)18)4-3-5-14(15)20-16/h3-9H,1-2H3

InChI Key

RBCGOSAFAPGFGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C

Other CAS RN

122589-79-1

synonyms

4-acetoxy-2-(4-methylphenyl)benzothiazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-hydroxy-2-(4-methylphenyl)benzothiazole (5.8 g) obtained in Example 1 was added to 58 ml of acetic anhydride and refluxed for 3 hours. After the reaction, the reaction mixture was dried under reduced pressure. The residue was washed with a small amount of cyclohexane, and recrystallized from cyclohexane to give 4.8 g of 4-acetoxy-2-(4-methylphenyl)benzothiazole.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One

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